molecular formula C7H15NO2 B13029912 (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol

(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol

Katalognummer: B13029912
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: IIQNADOHSBHUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methylamino group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylamino Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The methylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with an aminomethyl group instead of a methylamino group.

    (4-(Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure with a different substitution pattern.

    1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Contains a piperidine ring in addition to the tetrahydropyran ring.

Uniqueness

(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylamino group and a hydroxymethyl group allows for diverse chemical reactivity and potential biological activity .

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

[4-(methylamino)oxan-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-8-7-2-3-10-5-6(7)4-9/h6-9H,2-5H2,1H3

InChI-Schlüssel

IIQNADOHSBHUBR-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCOCC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.